

structural elucidation Ixazomib Impurity 1 mass spectrometry

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Compound Focus: Ixazomib Impurity 1

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Experimental Data Summary

The table below summarizes the principal degradation pathways and related data for Ixazomib impurities identified via mass spectrometry.

Impurity / Degradation Pathway	Key Mass Spectrometry Findings	Experimental Context
Oxidative Deboronation	Identified as a principal degradation pathway by HRMS [1].	Forced degradation study; chemical standards were prepared for this impurity [1].
Amide Bond Hydrolysis	Identified as a principal degradation pathway by HRMS [1].	Forced degradation study; chemical standards were prepared for this impurity [1].
General Metabolites	Less than 3.5% of the parent drug is excreted unchanged in urine, indicating extensive metabolism. Most drug-related material in excreta is metabolites [2].	Human ADME study using radiolabeled [14C]-Ixazomib, analyzed by accelerator mass spectrometry [2].

Detailed Experimental Protocols

Here are the methodologies from the key studies for reference and replication of experiments.

- **Forced Degradation & HRMS Identification [1]**

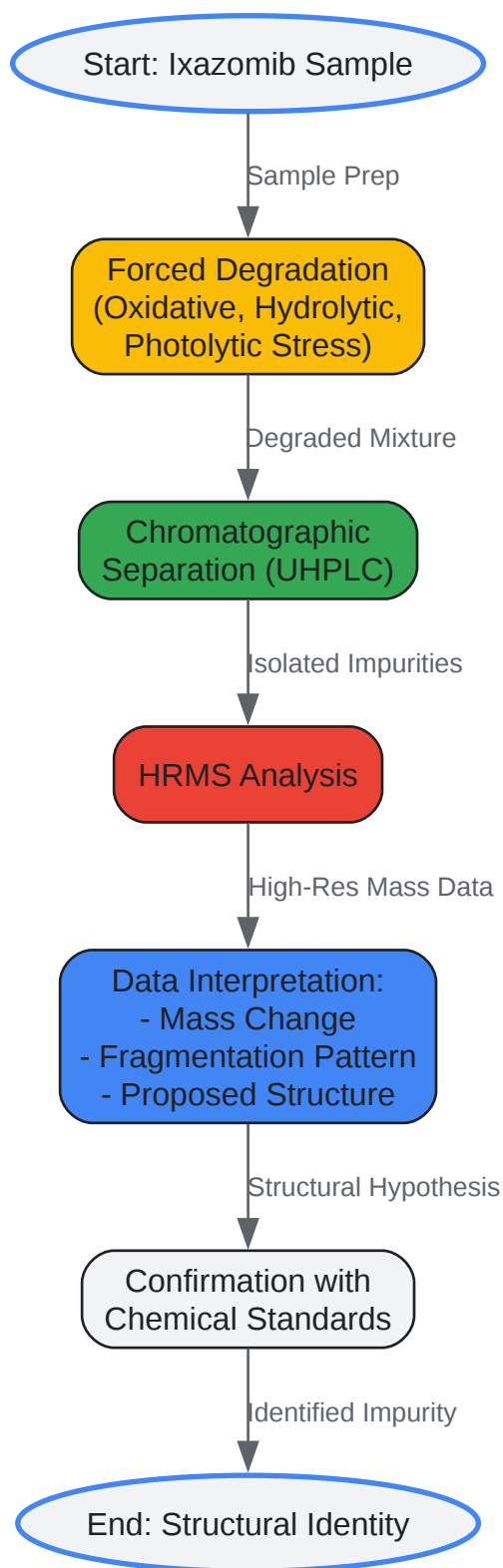
- **Method:** A novel, rapid UHPLC-UV assay was developed and validated.
- **Stress Conditions:** The study investigated the stability of Ixazomib under various conditions, finding it is sensitive to oxidants and light, with degradation accelerated at higher pH.
- **Analysis:** The forced degradation study was followed by HRMS identification of the main degradation products. The method was validated for the simultaneous assay of Ixazomib and its degradation products.
- **Kinetics:** The degradation of Ixazomib in solution was found to follow first-order kinetics under neutral, acidic, alkaline, and UV stress.

- **Human Mass Balance Study [2]**

- **Design:** A phase I study in patients with advanced solid tumors.
- **Dosing:** Patients received a single 4.1 mg oral dose of [14C]-Ixazomib.
- **Sample Collection:** Blood, urine, and fecal samples were collected for 168 hours post-dose.
- **Analysis:** Total radioactivity (TRA) was measured by accelerator mass spectrometry to determine mass balance, excretion, and pharmacokinetics. This approach helps distinguish the parent drug from its metabolites.

Workflow for Structural Elucidation

The following diagram illustrates the typical workflow for identifying and characterizing Ixazomib impurities, as reflected in the experimental protocols.



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Key Insights and Comparison

- **Principal Degradation Pathways:** The structural elucidation efforts successfully identified **oxidative deboronation** and **hydrolysis of the amide bond** as the two main routes of degradation for Ixazomib [1].
- **Extensive Metabolism in the Body:** Independent data from a human ADME study confirms that Ixazomib is extensively metabolized in vivo. The minimal recovery of the unchanged drug in urine reinforces that most detected drug-related material are metabolites, aligning with the findings of significant degradation and transformation [2].

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References

1. The UHPLC-UV method applied for the forced degradation study of... [pubmed.ncbi.nlm.nih.gov]

2. A phase I study to assess the mass balance, excretion, and... [link.springer.com]

To cite this document: Smolecule. [structural elucidation Ixazomib Impurity 1 mass spectrometry].

Smolecule, [2026]. [Online PDF]. Available at:

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